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Compound of Interest

Compound Name: Shp2-IN-16

Cat. No.: B12381622

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. Its role in

mediating cellular proliferation and survival through the RAS-MAPK pathway has spurred the

development of numerous inhibitors. A key challenge in targeting phosphatases is achieving

high selectivity due to the conserved nature of their active sites. The advent of allosteric

inhibitors, which bind to a unique pocket away from the active site, has marked a significant

breakthrough in attaining potent and selective SHP2 inhibition.

This guide provides a comparative analysis of the selectivity profiles of three prominent

allosteric SHP2 inhibitors: SHP099, RMC-4630, and TNO155. Due to the limited public

information on a compound designated "Shp2-IN-16," this guide focuses on these well-

characterized alternatives to illustrate the assessment of a SHP2 inhibitor's selectivity.

Quantitative Selectivity Profile
The following tables summarize the inhibitory activity and selectivity of SHP099, RMC-4630,

and TNO155 against SHP2 and a panel of other phosphatases and kinases.
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Table 1: Potency against SHP2

Inhibitor Target Assay Type IC50 (nM) Reference

SHP099 SHP2 Biochemical 71 [1]

RMC-4630 SHP2 Biochemical 1.29 [2]

TNO155 SHP2 Biochemical 11 [3]

Table 2: Selectivity against other Phosphatases

Inhibitor Phosphatase Panel Results Reference

SHP099

21 phosphatases

(including SHP1,

PTP1B, CD45, etc.)

No detectable activity

(IC50 > 100 µM for

most)

[3]

RMC-4630

14 phosphatases

(including full-length

SHP1)

No significant

inhibition observed up

to 10 µM

[2]

TNO155
Not explicitly detailed

in a panel

Stated to be highly

selective for SHP2
[4][5]

Table 3: Selectivity against Kinases

Inhibitor Kinase Panel Results Reference

SHP099 66 kinases No detectable activity [5]

RMC-4630 >450 kinases
>3,000-fold selectivity

for SHP2
[2]

TNO155
Not explicitly detailed

in a panel

Stated to be highly

selective for SHP2
[4][5]
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The determination of an inhibitor's selectivity profile relies on robust and standardized

biochemical assays. Below are detailed methodologies for in vitro phosphatase and kinase

selectivity profiling.

In Vitro Phosphatase Selectivity Assay
This assay is designed to measure the inhibitory activity of a compound against a panel of

purified protein tyrosine phosphatases (PTPs).

Objective: To determine the IC50 values of a test compound against a panel of phosphatases

to assess its selectivity.

Materials:

Purified recombinant phosphatases (e.g., SHP2, SHP1, PTP1B, etc.)

Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP)

Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

Test compound serially diluted in DMSO

384-well black microplates

Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

Prepare a working solution of each phosphatase in the assay buffer. The final concentration

should be in the linear range of the assay, determined empirically.

In the 384-well plate, add 5 µL of the appropriate phosphatase working solution to each well.

Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the wells.

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the

enzyme.
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Initiate the phosphatase reaction by adding 5 µL of the DiFMUP substrate solution (at a

concentration close to its Km for each enzyme) to each well.

Immediately begin kinetic reading of the fluorescence intensity every minute for 30-60

minutes at 30°C using the plate reader.

The rate of reaction is determined from the linear portion of the fluorescence versus time

curve.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic

equation using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Selectivity Assay (Kinome Scan)
This high-throughput assay measures the binding affinity or inhibitory activity of a compound

against a large panel of purified kinases.

Objective: To profile the selectivity of a test compound across the human kinome.

Materials:

A panel of purified recombinant kinases

A suitable substrate for each kinase (e.g., a generic peptide or a specific protein substrate)

³³P-γ-ATP (for radiometric assays) or ADP-Glo™ Kinase Assay kit (for luminescence-based

assays)

Assay buffer (kinase-specific, but generally contains a buffer, divalent cations like MgCl₂, and

DTT)

Test compound serially diluted in DMSO

96- or 384-well plates
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Apparatus for detecting radioactivity (e.g., scintillation counter) or luminescence (plate

reader)

Procedure (Radiometric Assay Example):

Prepare a reaction mixture containing the assay buffer, ³³P-γ-ATP, and the kinase substrate

in each well of the plate.

Add the test compound or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding the specific kinase to each well.

Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove

unincorporated ³³P-γ-ATP.

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Data is often presented as a percentage of control or as IC50 values if a dose-response

curve is generated.
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Caption: SHP2 activation downstream of RTKs leading to RAS-MAPK signaling.
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Experimental Workflow for Inhibitor Selectivity Profiling
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Caption: Workflow for assessing the selectivity of a SHP2 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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